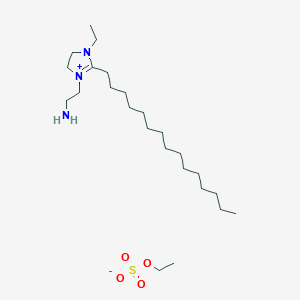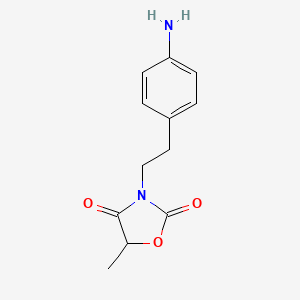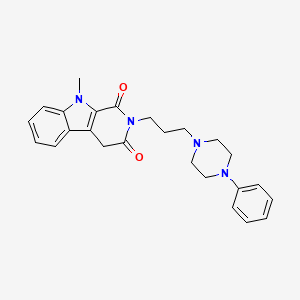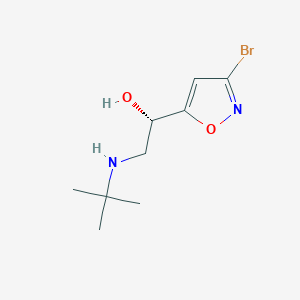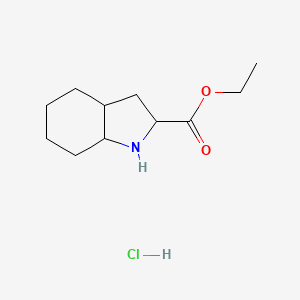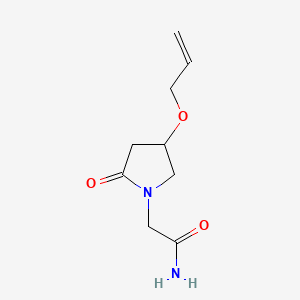
(+-)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide is a synthetic organic compound with a unique structure that combines a pyrrolidine ring, an acetamide group, and an allyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using an appropriate allyl halide and a base, such as sodium hydride or potassium carbonate.
Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique mechanical characteristics.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyloxy group can participate in covalent bonding with nucleophilic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2′-Alkenyloxy)cycloalk-2-enones: These compounds share the allyloxy group and can undergo similar photochemical reactions.
Allyl glycidyl ether: This compound contains an allyloxy group and is used in various industrial applications.
Pyridalyl: An insecticidal agent with a similar allyloxy group, used for controlling pests.
Uniqueness
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide is unique due to its combination of a pyrrolidine ring, an acetamide group, and an allyloxy substituent. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88877-54-7 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(2-oxo-4-prop-2-enoxypyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-14-7-4-9(13)11(5-7)6-8(10)12/h2,7H,1,3-6H2,(H2,10,12) |
InChI-Schlüssel |
RDAIBCNBTCENKD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1CC(=O)N(C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


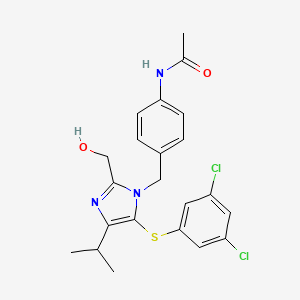
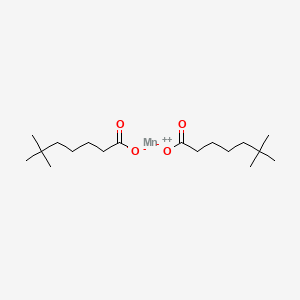

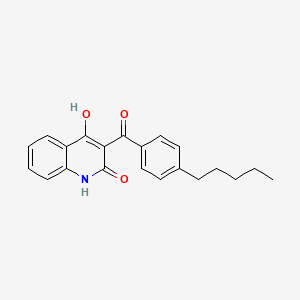
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
